4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride
Description
4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is an aromatic acyl chloride derivative with a molecular formula of C₁₅H₁₂BrClO₃ and an average molecular mass of 355.61 g/mol . Its structure features a benzoyl chloride core substituted with a methoxy group at the 3-position and a 3-bromobenzyl ether group at the 4-position. This compound is typically synthesized through sequential alkylation and chlorination steps, where intermediates like 4-[(3-bromobenzyl)oxy]-3-methoxybenzoic acid are converted to the acyl chloride using reagents such as oxalyl chloride (e.g., as described in for analogous compounds). Its primary utility lies in serving as a reactive intermediate for synthesizing amides, esters, or other derivatives in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIASWXTGIRJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The most commonly employed synthetic route for 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride involves the chlorination of the corresponding aldehyde or carboxylic acid derivatives using chlorinating agents such as thionyl chloride (SOCl₂) or phosgene derivatives. The key reaction transforms the aldehyde or acid functional group into the acyl chloride group.
A representative reaction scheme is:
$$
\text{4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$
This reaction is typically conducted under reflux conditions to ensure complete conversion.
Detailed Preparation Method Using Thionyl Chloride
- Starting Material: 4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- Reagent: Thionyl chloride (SOCl₂)
- Conditions: Reflux temperature, typically for several hours
- Mechanism: The aldehyde group is converted into the acyl chloride by nucleophilic substitution facilitated by SOCl₂, releasing sulfur dioxide and hydrogen chloride gases.
- Purification: The crude product is purified by recrystallization or vacuum distillation to achieve high purity.
This method is widely used due to the availability of reagents and straightforward reaction setup.
Alternative Industrial Method Using Phosgene Derivatives
A patented industrial method for preparing related methoxybenzoyl chlorides (such as o-methoxybenzoyl chloride) employs solid phosgene derivatives like triphosgene in the presence of an initiator (e.g., DMF or pyridine) and a solvent such as ethylene dichloride. This method is adaptable for the preparation of this compound by analogy.
- Starting Material: Corresponding methoxybenzoic acid derivative
- Chlorinating Agent: Triphosgene (BTC-C₂H₄Cl₂) solution at 2 mol/L concentration
- Initiators: Dimethylformamide (DMF) or pyridine to catalyze the reaction
- Solvent: Ethylene dichloride (DCE)
- Reaction Temperature: 40–45 °C
- Reaction Time: 1–2 hours with slow dropwise addition of triphosgene solution
- Post-Reaction: Vacuum distillation to recover solvent and isolate the acyl chloride product
- Yield and Purity: High yields (~98–99%) and purity (>99% by gas chromatography) are achievable under optimized conditions
This method offers mild reaction conditions, environmental benefits (due to controlled gas release and absorption), and is suitable for industrial scale-up.
Comparative Data from Industrial Preparation of o-Methoxybenzoyl Chloride (Analogous Compound)
| Parameter | Typical Value | Notes |
|---|---|---|
| Molar ratio (acid:initiator:triphosgene) | 1 : 0.04–0.06 : 0.31 | Optimizes reaction efficiency |
| Solvent to acid mass ratio | 2–4 : 1 | Ethylene dichloride as solvent |
| Reaction temperature | 40–45 °C | Mild conditions reduce side reactions |
| Reaction time | 1–2 hours | Dropwise addition of triphosgene |
| Yield | 98–99% | High yield with minimal impurities |
| Purity (GC analysis) | >99% | High purity suitable for synthesis |
- 0.1 mol o-methoxybenzoic acid, 30.5 g ethylene dichloride, 0.004 mol DMF, warmed to 40 °C.
- Slowly drip 15.5 ml of 2 mol/L triphosgene solution.
- Reflux for 1 hour.
- Vacuum distill solvent.
- Obtain o-methoxybenzoyl chloride with 99.62% purity and 98.57% yield.
This method can be adapted for this compound by substituting the appropriate bromobenzyl ether starting material.
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Thionyl chloride reflux | 4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde | SOCl₂ | Reflux, several hours | ~90–95 | High | Classic method, gas evolution requires handling |
| Triphosgene with initiator | 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid (analogous) | Triphosgene + DMF/Pyridine | 40–45 °C, dropwise addition, 1–2 h | ~98–99 | >99 | Mild, industrially scalable, environmentally friendlier |
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The bromobenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield benzyl alcohol derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the formation of enzyme inhibitors and receptor ligands. The bromobenzyl group can interact with specific molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Positional Isomer: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride
The positional isomer 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride (C₁₅H₁₂BrClO₃) shares the same molecular formula and mass as the target compound but differs in the bromine substitution on the benzyl group (4-position instead of 3-position) . Key comparisons include:
- In contrast, the 3-bromo group introduces meta-directing effects and increased steric hindrance near the benzyl ether linkage.
- Synthetic Applications : The 4-bromo isomer may exhibit distinct crystallization behaviors or solubility profiles due to symmetrical packing, though specific data (e.g., melting points) are unavailable in the provided evidence.
Fluorinated Analog: Difluorobenzoyl Chloride Derivatives
describes a difluorobenzoyl chloride derivative (compound 59) synthesized from 3-bromobenzyl bromide. Key differences include:
- Substituent Effects : Fluorine atoms at the 2- and 6-positions (vs. methoxy at the 3-position) introduce strong electron-withdrawing effects, increasing the electrophilicity of the acyl chloride group. This enhances reactivity in nucleophilic acyl substitutions compared to the methoxy-substituted target compound.
- The target compound’s methoxy group may reduce such activity due to diminished electron withdrawal .
Triazine-Core Compound: Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)
Compound 5l (C₂₅H₁₉BrN₄O₆) from incorporates a triazine ring, diverging significantly from the benzoyl chloride backbone:
- Structural Complexity : The triazine core enables diverse substitution patterns, facilitating applications in coordination chemistry or as a scaffold for kinase inhibitors.
- Reactivity : The trichlorotriazine intermediate used in its synthesis undergoes stepwise nucleophilic aromatic substitutions, contrasting with the straightforward alkylation-chlorination route of the target compound.
Ether-Linked Benzaldehyde Precursor: 4-(Benzyloxy)-3-phenethoxybenzaldehyde
This compound (C₂₂H₂₀O₃) from lacks the acyl chloride functionality but shares the benzyloxy-methoxy substitution pattern:
- Functional Group Utility : The aldehyde group allows for further derivatization (e.g., condensation reactions), whereas the acyl chloride in the target compound is better suited for amide or ester formation.
- Synthesis Conditions : Both compounds use Cs₂CO₃ or K₂CO₃ for ether formation, but the target compound’s chlorination step introduces distinct purification challenges (e.g., sensitivity to moisture).
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituent Position(s) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride | C₁₅H₁₂BrClO₃ | 3-Bromo, 3-methoxy | 355.61 | Acyl chloride, ether |
| 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride | C₁₅H₁₂BrClO₃ | 4-Bromo, 3-methoxy | 355.61 | Acyl chloride, ether |
| Difluorobenzoyl chloride derivative (59) | Not provided | 2,6-Difluoro | ~300 (estimated) | Acyl chloride, fluoro |
| Methyl benzoate 5l | C₂₅H₁₉BrN₄O₆ | Triazine core | 575.36 | Triazine, ester, formyl |
Biological Activity
4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride (CAS Number: 1160260-66-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C₁₅H₁₂BrClO₃
Molecular Weight : 355.62 g/mol
MDL Number : MFCD12198029
The compound features a bromobenzyl ether and a methoxybenzoyl moiety, which may contribute to its biological properties. The presence of the bromine atom is significant as halogenated compounds often exhibit enhanced biological activities due to increased lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Interaction : The compound may bind to specific proteins, modulating their activity through conformational changes.
- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes by binding to their active or allosteric sites.
Antimicrobial Activity
Preliminary studies suggest that derivatives of compounds similar to this compound exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antibacterial | Moderate | In vitro studies indicate potential against Gram-positive and Gram-negative bacteria. |
| Antifungal | Limited | Further exploration needed for definitive conclusions. |
Hypobetalipoproteinemic Effects
Research on related compounds indicates that modifications in the structure can lead to enhanced hypobetalipoproteinemic activity, suggesting that this compound may similarly influence lipid metabolism.
Study 1: Lipid Profile Modification
A clinical trial assessing the effects of structurally similar compounds on lipid profiles showed significant reductions in LDL cholesterol levels among participants. This supports the hypothesis that this compound could be beneficial in managing dyslipidemia.
Study 2: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated moderate inhibitory effects, suggesting that structural modifications could enhance its bioactivity.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 355.62 g/mol |
| CAS Number | 1160260-66-1 |
| Hypobetalipoproteinemic Activity | Yes (related compounds) |
| Antimicrobial Activity | Moderate (in vitro studies) |
Q & A
Q. What are the standard synthetic routes for preparing 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, and what key reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves two stages:
Etherification : React 3-bromobenzyl chloride with 3-methoxy-4-hydroxybenzoic acid (or its ester) in a polar aprotic solvent (e.g., DMF) using a strong base like Cs₂CO₃ or K₂CO₃. Reflux conditions (80–100°C) ensure efficient coupling .
Acylation : Convert the intermediate benzoic acid to the acyl chloride using thionyl chloride (SOCl₂) under anhydrous reflux (4–6 hours). Excess SOCl₂ is removed under reduced pressure to minimize side reactions .
Key optimizations : Control moisture, stoichiometry (1:1.2 molar ratio for benzyl chloride to phenolic precursor), and reaction time to avoid over-halogenation.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Hazards : Classified as corrosive (Skin Corrosion 1B, Eye Damage 1) due to its acyl chloride group. Use fume hoods, nitrile gloves, and splash goggles .
- Storage : Keep sealed in a desiccator at 2–8°C to prevent hydrolysis. Avoid contact with water, alcohols, or amines .
- Spill Management : Neutralize spills with dry sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during the acylation of 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid to form the corresponding chloride?
- Methodological Answer :
- Side Reactions : Hydrolysis (from moisture) and esterification (with residual alcohols).
- Mitigation Strategies :
- Use anhydrous solvents (e.g., distilled DCM) and molecular sieves.
- Add SOCl₂ dropwise at 0°C, then gradually warm to reflux to control exothermicity.
- Purge the system with inert gas (N₂/Ar) to remove HCl and SO₂ byproducts .
Q. What analytical techniques are most effective in confirming the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, bromobenzyl at C4). Key signals: ~δ 5.3 ppm (OCH₂), δ 7.2–7.8 ppm (aromatic protons) .
- HPLC-MS : Detect trace impurities (e.g., unreacted benzoic acid) using C18 columns with acetonitrile/water gradients.
- Melting Point : Compare observed mp with literature values (if available) .
Q. How does the electron-withdrawing bromine substituent on the benzyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- The bromine at the 3-position on the benzyl group increases electrophilicity at the carbonyl carbon via inductive effects, accelerating nucleophilic attack (e.g., by amines or alcohols).
- Experimental Validation : Compare reaction rates with non-brominated analogs. Kinetic studies under pseudo-first-order conditions (excess nucleophile) can quantify activation .
Q. What strategies can be employed to optimize the yield of this compound in large-scale syntheses while minimizing degradation?
- Methodological Answer :
- Scale-Up Adjustments :
- Use continuous flow reactors to improve heat/mass transfer during acylation.
- Implement in-line FTIR to monitor reaction progress and halt at ~95% conversion to prevent over-chlorination .
- Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (from dry toluene) to isolate high-purity product .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
